4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride
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Overview
Description
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-fluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride
- 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride
- 4-Bromo-2-fluoro-6-ethylbenzenesulfonyl chloride
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methyl groups, which can influence its reactivity and selectivity in chemical reactions .
Biological Activity
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride, with the CAS number 2172064-48-9, is a sulfonyl chloride compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6BrClFNO2S
- Molecular Weight : 263.54 g/mol
- Purity : Typically above 97% in commercial preparations.
The biological activity of this compound primarily involves its ability to act as a sulfonating agent. This property allows it to participate in various biochemical pathways, particularly through nucleophilic substitution reactions where the sulfonyl group can be transferred to various substrates.
Target Enzymes
Sulfonyl chlorides are known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Specific targets include:
- Enzyme Inhibitors : It may inhibit serine proteases and other enzymes involved in cellular signaling pathways.
- Receptor Modulators : The compound could modulate receptor activities by forming covalent bonds with amino acid residues in receptor proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
A study investigating the cytotoxic effects of related benzenesulfonamide derivatives found that many exhibited potent activity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
The IC50 values for these compounds were determined using MTT assays, showing promising results for further development.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
4-Bromo derivative | HCT-116 | TBD |
Related compound | HeLa | TBD |
Mechanism of Anticancer Activity
The mechanism underlying the anticancer effects may involve:
- Induction of Apoptosis : Flow cytometry studies indicated that treatment with related compounds resulted in increased apoptosis in cancer cells, suggesting that they may activate apoptotic pathways.
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G0/G1 phase arrest in cell cycles, which is critical for halting proliferation in cancer cells.
Case Studies
- In Vitro Studies : A series of experiments demonstrated that derivatives of benzenesulfonamides, including those with similar structures to this compound, exhibited cytotoxicity against multiple cancer cell lines. The studies utilized various concentrations and assessed cell viability post-treatment.
- Structure-Aactivity Relationship (SAR) : Research has shown that modifications in the substituents on the aromatic ring significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups enhances potency against specific cancer cell lines.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFGPOYENAQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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